Terbium(III) nitrate hydrate; 99.9% (REO)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

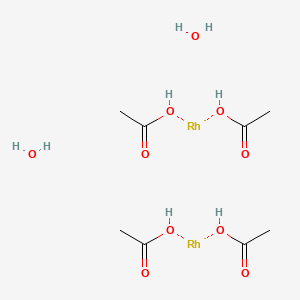

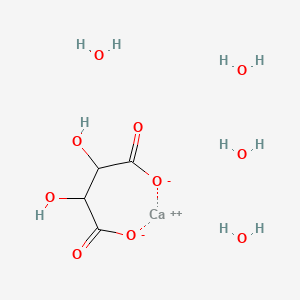

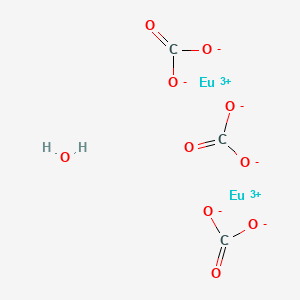

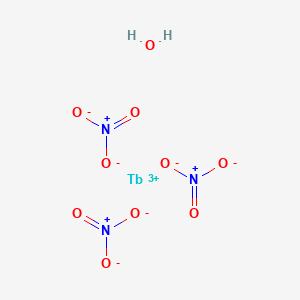

Terbium(III) nitrate hydrate is an inorganic chemical compound, a salt of terbium and nitric acid, with the formula Tb(NO3)3 . The hexahydrate crystallizes as triclinic colorless crystals with the formula [Tb(NO3)3(H2O)4]·2H2O . It can be used to synthesize materials with green emission .

Synthesis Analysis

Terbium(III) nitrate hydrate can be prepared by dissolving terbium(III,IV) oxide in a mixture of aqueous HNO3 and H2O2 solution . It can also be obtained by reacting terbium(III) oxide with nitric acid and crystallizing then drying the crystals with 4555% sulfuric acid to obtain the hexahydrate .Molecular Structure Analysis

The molecular formula of Terbium(III) nitrate hydrate is H12N3O15Tb . The average mass is 453.032 Da and the monoisotopic mass is 452.952148 Da .Chemical Reactions Analysis

Terbium(III) nitrate hydrate reacts with NH4HCO3 to produce Tb2(CO3)3 along with its basic carbonate . It forms Tb(NO3)2−5 in CH3CN with excess nitrate anions .Physical And Chemical Properties Analysis

Terbium(III) nitrate hydrate is a highly water-soluble crystalline Terbium source for uses compatible with nitrates and lower (acidic) pH . Nitrate materials are also oxidizing agents .Applications De Recherche Scientifique

Fluorescence Studies :

- Terbium(III)'s fluorescence is significantly quenched by certain metal salts and complexes, which is a crucial aspect in understanding its fluorescence behavior and potential applications in material science (Sakamoto et al., 1993).

Thermal and Spectroscopic Characterization :

- Terbium(III) nitrate complexes with piperidin-4-ones have been synthesized and characterized, offering insights into the nature of their bonding and coordination, relevant for materials and inorganic chemistry (Selvaraj & Theivarasu, 2003).

Creation of Microporous Frameworks :

- Combining terbium nitrate with other compounds can yield microporous materials with potential applications in gas storage and separation technologies (Reineke et al., 1999).

Extraction and Separation Studies :

- Studies on the extraction of Terbium(III) from aqueous solutions offer insights into the optimization of extraction processes, relevant for industrial applications and environmental engineering (Elhabiri & Didi, 2019).

Electronic and Spectral Properties :

- The spectral properties of terbium(III) nitrate complex with hexamethylphosphoramide have been studied, providing valuable information for applications in photonics and materials science (Kharchenko et al., 2017).

Synthesis and Characterization of Nanomaterials :

- Terbium(III) nitrate hydrate is used in the synthesis and characterization of terbium oxide nanopowders, relevant for advanced materials and nanotechnology applications (Balabanov et al., 2017).

Development of Luminescent Materials :

- Terbium(III) complexes show unique luminescent properties, making them suitable for applications in optical materials and sensor technologies (Xu et al., 2010).

Mechanistic Studies in Luminescence :

- Research on the mechanism of terbium(III)-enhanced lyoluminescence contributes to our understanding of luminescent processes, applicable in physics and material sciences (Kulmala et al., 1994).

Magnetic Drug Carriers :

- Terbium(III) ions have been used to modify magnetic drug carriers, extending their applications in targeted anticancer therapy and imaging techniques (Nieciecka et al., 2022).

Trace Element Analysis in Environmental Samples :

- A method using Transcarpathian clinoptilolite for preconcentration of trace amounts of terbium in water samples highlights its application in environmental monitoring and analytical chemistry (Vasylechko et al., 2015).

Mécanisme D'action

Target of Action

Terbium(III) nitrate hydrate is primarily used as a dopant in various applications . Its primary targets are the materials it is added to, such as optical ceramics, white light emitting diodes, and photodynamic therapy . It is also used in alloys and in the production of electronic devices .

Mode of Action

Terbium(III) nitrate hydrate interacts with its targets by being incorporated into their structure during synthesis . This incorporation changes the properties of the target material, enhancing its performance in specific applications. For example, when used as a dopant in optical ceramics or light-emitting diodes, it can enhance their luminescent properties .

Biochemical Pathways

It can be used to synthesize materials with green emission , which can be used in various applications including biological imaging and sensing.

Result of Action

The primary result of Terbium(III) nitrate hydrate’s action is the enhancement of the properties of the materials it is added to. For example, it can enhance the luminescent properties of optical ceramics and light-emitting diodes . It can also be used to synthesize materials with green emission .

Safety and Hazards

Terbium(III) nitrate hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Terbium(III) nitrate hydrate has potential applications in various fields. For instance, it can be used as a precursor to prepare Ce-doped terbium aluminum garnets by the photo-induced method . It can also be used to synthesize materials with green emission . Furthermore, it forms a microporous material, which is used for sensor applications due to its luminescent properties .

Propriétés

IUPAC Name |

terbium(3+);trinitrate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.H2O.Tb/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSPFWLYDUXJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Tb+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3O10Tb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94219-56-4 |

Source

|

| Record name | Terbiumtrinitrat Hydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.